molecular formula C15H21NO2 B269309 N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide

N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide

Cat. No. B269309
M. Wt: 247.33 g/mol
InChI Key: JTWMGBLPTRUMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide, also known as NBMPR, is a synthetic compound that has been used extensively in scientific research. It is a potent inhibitor of the nucleoside transporter, which is responsible for the uptake of nucleosides into cells.

Mechanism of Action

N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide exerts its effects by inhibiting the nucleoside transporter, which is responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in the intracellular levels of nucleosides, which can have a variety of effects depending on the cell type and physiological context.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by decreasing the intracellular levels of nucleosides, which are essential for DNA synthesis. It has also been shown to decrease the levels of adenosine in the brain, which can have effects on sleep and wakefulness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide in lab experiments is its specificity for the nucleoside transporter. This allows researchers to study the role of the nucleoside transporter in various physiological processes without affecting other cellular processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide. One area of interest is the role of the nucleoside transporter in cancer cells and the potential for this compound as a therapeutic agent for cancer. Another area of interest is the role of the nucleoside transporter in the brain and its potential as a target for the treatment of neurological disorders. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide can be synthesized using a multistep reaction process. The first step involves the reaction of 4-nitrobenzoyl chloride with butylamine to form N-butyl-4-nitrobenzamide. This intermediate is then reduced using sodium dithionite to form N-butyl-4-aminobenzamide. The final step involves the reaction of N-butyl-4-aminobenzamide with 2-methyl-2-propen-1-ol in the presence of a catalyst to form this compound.

Scientific Research Applications

N-butyl-4-[(2-methyl-2-propenyl)oxy]benzamide has been used extensively in scientific research as a tool to study the nucleoside transporter. It has been used to investigate the role of the nucleoside transporter in various physiological processes, including the uptake of nucleosides by cancer cells, the transport of nucleosides across the blood-brain barrier, and the regulation of nucleoside levels in the brain.

properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-butyl-4-(2-methylprop-2-enoxy)benzamide

InChI

InChI=1S/C15H21NO2/c1-4-5-10-16-15(17)13-6-8-14(9-7-13)18-11-12(2)3/h6-9H,2,4-5,10-11H2,1,3H3,(H,16,17)

InChI Key

JTWMGBLPTRUMIT-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCC(=C)C

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)OCC(=C)C

Origin of Product

United States

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